molecular formula C20H27NO3 B4189294 1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol

1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol

Cat. No.: B4189294
M. Wt: 329.4 g/mol
InChI Key: REVOZCGJKCUAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol is an organic compound known for its unique chemical structure and properties. It features a tert-butyl group, a methoxyphenyl group, and an amino-propanol backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol typically involves the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenol halide.

    Amination: The 4-tert-butylphenol halide is then reacted with 4-methoxyaniline under suitable conditions to form the desired amino intermediate.

    Propanol addition: Finally, the amino intermediate is reacted with an epoxide or a similar reagent to introduce the propanol group, yielding the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenoxy and amino groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the specific substitution reaction, but typical reagents include halogenating agents and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methoxyphenyl groups play crucial roles in binding to these targets, while the amino-propanol backbone facilitates the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-butylphenoxy)-3-[(4-hydroxyphenyl)amino]-2-propanol
  • 1-(4-tert-butylphenoxy)-3-[(4-chlorophenyl)amino]-2-propanol
  • 1-(4-tert-butylphenoxy)-3-[(4-nitrophenyl)amino]-2-propanol

Uniqueness

1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-(4-methoxyanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-20(2,3)15-5-9-19(10-6-15)24-14-17(22)13-21-16-7-11-18(23-4)12-8-16/h5-12,17,21-22H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVOZCGJKCUAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.